Lagunapyrone B

Beschreibung

Discovery and Initial Isolation from Marine Actinomycete Cultures

Lagunapyrone B was first identified along with its analogs, lagunapyrones A and C, from a marine actinomycete, culture CNB-984. vliz.benih.gov These compounds are characterized as α-pyrones with a highly methyl-branched C19 side chain. vliz.be The initial discovery highlighted the role of marine actinomycetes as a valuable source of novel natural products. vliz.beresearchgate.net Later, through a combination of genomics and metabolomics profiling, this compound was also identified in the extract of Streptomyces sp. MP131-18. vliz.becapes.gov.br This subsequent finding in a different strain showcased the power of combining detailed metabolomics and genomics for the discovery of new natural products. vliz.be

Geographic and Ecological Sourcing of Producer Organisms

The producer organisms of this compound have been sourced from distinct marine environments, indicating a widespread distribution of actinomycetes with the genetic capacity for its biosynthesis.

The unidentified marine actinomycete, culture CNB-984, was isolated from marine sediments collected in Agua Hedionda Lagoon, Carlsbad, California . visitcarlsbad.comaguahedionda.orgcarlsbadca.govaguahedionda.orgcarlsbad.org This coastal saltwater wetland and watershed provides a rich and diverse microbial habitat. visitcarlsbad.comcarlsbadca.gov

The more extensively studied producer, Streptomyces sp. MP131-18, was isolated from a marine sediment sample collected at a depth of 450 meters from the Tautra ridge in the Trondheim Fjord, Norway . vliz.beresearchgate.net This deep-sea environment presents unique ecological pressures that can drive the evolution of novel secondary metabolite production in microorganisms. nih.gov

| Producer Organism | Geographic Location | Ecological Niche |

| Unidentified marine actinomycete, culture CNB-984 | Agua Hedionda Lagoon, Carlsbad, California | Marine Sediment |

| Streptomyces sp. MP131-18 | Trondheim Fjord, Norway | Marine Sediment (450 m depth) |

Strain Identification and Phylogenetic Analysis of Producer Microorganisms

While the initial producer, culture CNB-984, remains unclassified, the strain Streptomyces sp. MP131-18 has been the subject of detailed phylogenetic analysis. vliz.benih.gov Both 16S rRNA and multilocus phylogenetic analyses have confirmed that the MP131-18 isolate belongs to the genus Streptomyces. researchgate.netcapes.gov.brscience.gov

Phylogenetic analysis based on the 16S rRNA gene sequence revealed that Streptomyces sp. MP131-18 is closely related to an unclassified actinobacterium designated NPS-12745. nih.gov Further analysis using five housekeeping protein-coding genes (RpoB, DnaK1, RecA, SsgB, and SsgA) provided additional taxonomic delineation. nih.gov The genome of Streptomyces sp. MP131-18 has been sequenced, revealing 36 gene clusters predicted to be involved in the biosynthesis of various secondary metabolites, including the lagunapyrones. researchgate.netcapes.gov.br The biosynthetic gene cluster responsible for lagunapyrone production has been identified as a Type I polyketide synthase (PKS) gene cluster. vliz.benih.gov

Eigenschaften

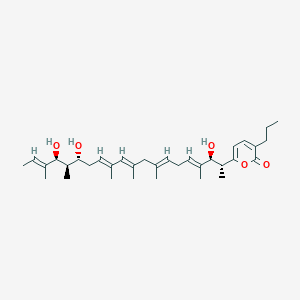

Molekularformel |

C34H52O5 |

|---|---|

Molekulargewicht |

540.8 g/mol |

IUPAC-Name |

3-propyl-6-[(2R,3S,4E,7E,10E,12E,15R,16R,17S,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one |

InChI |

InChI=1S/C34H52O5/c1-10-13-29-17-19-31(39-34(29)38)28(9)33(37)26(7)15-12-14-22(3)20-24(5)21-23(4)16-18-30(35)27(8)32(36)25(6)11-2/h11,14-17,19,21,27-28,30,32-33,35-37H,10,12-13,18,20H2,1-9H3/b22-14+,23-16+,24-21+,25-11+,26-15+/t27-,28+,30-,32-,33-/m1/s1 |

InChI-Schlüssel |

OTNYCNDIGKWKTO-KOJVWQQKSA-N |

Isomerische SMILES |

CCCC1=CC=C(OC1=O)[C@H](C)[C@@H](/C(=C/C/C=C(\C)/C/C(=C/C(=C/C[C@H]([C@@H](C)[C@@H](/C(=C/C)/C)O)O)/C)/C)/C)O |

Kanonische SMILES |

CCCC1=CC=C(OC1=O)C(C)C(C(=CCC=C(C)CC(=CC(=CCC(C(C)C(C(=CC)C)O)O)C)C)C)O |

Synonyme |

lagunapyrone B |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation of Lagunapyrone B

Spectroscopic Characterization Techniques Applied

The initial structural determination of Lagunapyrone B relied on a combination of spectroscopic techniques to define its planar structure and identify key functional groups. These methods provided the foundational data upon which further stereochemical investigations were built.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the carbon skeleton and the connectivity of protons within the molecule. Analysis of ¹H NMR spectra helped in identifying the various proton environments, including those on the long carbon chain, the α-pyrone ring, and the stereogenic centers. ¹³C NMR data complemented this by providing the number and types of carbon atoms, confirming the presence of an α-pyrone, a long aliphatic chain with conjugated and skipped dienes. However, the NMR data for all four possible stereoisomers of this compound were found to be indistinguishable, highlighting the limitations of this technique alone in assigning the absolute stereochemistry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy was crucial for identifying the principal functional groups present in this compound. Characteristic absorption bands would have indicated the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C) within the diene systems, and the carbonyl (C=O) and ether (C-O-C) functionalities of the α-pyrone ring. wisc.edu

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound provided key information about the conjugated π-systems within the molecule. The presence of a conjugated diene and the α-pyrone ring would result in characteristic UV absorption maxima, helping to confirm this aspect of the molecular structure. wisc.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. ijrpr.com This technique provides the molecular formula, which is a critical piece of information for any structural elucidation. Fragmentation patterns observed in the mass spectrum could also offer clues about the connectivity of different parts of the molecule. ijrpr.comucsb.edu

The combined data from these spectroscopic methods allowed for the initial description of this compound as a molecule containing an α-pyrone ring and a long carbon chain with multiple stereocenters and dienes.

Challenges in Stereochemical Assignment: Considerations of Distant Stereocenters and Chiral Ambiguity

A significant hurdle in the structural elucidation of this compound was the definitive assignment of its stereochemistry. The molecule possesses five stereogenic centers, which are spatially separated into two distinct groups by a long and flexible carbon chain. Two stereocenters are located near the α-pyrone moiety (C-6 and C-7), while the other three are situated at the opposite end of the molecule (C-19, C-20, and C-21).

This separation of stereoclusters posed a major challenge for traditional methods of stereochemical determination. Techniques like NOE (Nuclear Overhauser Effect) analysis in NMR spectroscopy are most effective over short distances, making it difficult to establish a stereochemical relationship between the C-6/C-7 and C-19/C-20/C-21 groups. While the relative stereochemistry of the C-19 through C-21 cluster was assigned as anti/syn through conversion to an acetonide and subsequent ¹³C NMR and NOE analysis, and the relative stereochemistry at C-6 and C-7 was determined by analyzing vicinal proton coupling constants, the relationship between these two remote clusters remained unknown. This resulted in four possible diastereomers for the natural product. Determining the absolute configuration of such remote stereocenters is a well-recognized challenge in the study of natural products. mtu.edu

Application of Fluorous Mixture Synthesis (FMS) for Absolute Configuration Determination

To overcome the challenges in assigning the absolute stereochemistry, a powerful and innovative technique known as Fluorous Mixture Synthesis (FMS) was employed. researchgate.net FMS is a strategy that allows for the efficient synthesis of a small library of stereoisomers by using fluorous tags to "encode" the configuration of specific stereocenters. researchgate.netnih.gov

The core principle of FMS involves labeling different stereoisomeric starting materials with fluorous tags that have varying fluorine content. researchgate.net These tagged molecules are then mixed and carried through a synthetic sequence together. researchgate.net At the end of the synthesis, the resulting mixture of stereoisomeric products is separated based on their fluorine content using fluorous high-performance liquid chromatography (FHPLC). researchgate.netresearchgate.net This demixing step allows for the isolation of each individual stereoisomer.

In the case of this compound, this approach was used to synthesize the four possible candidate stereoisomers. nih.gov This involved creating a quasiracemic mixture of vinyl iodides where the configurations at C-19, C-20, and C-21 were encoded by fluorous silyl groups. nih.govacs.org Separately, a quasiracemic mixture of the pyrone fragments with fluorous-encoded configurations at C-6 and C-7 was synthesized and demixed. nih.gov By coupling these fragments, two quasi-diastereomeric mixtures were produced, which were then demixed and the fluorous tags removed to yield all four pure stereoisomers of this compound. researchgate.netnih.gov

Definitive Assignment of Absolute Stereochemistry (e.g., 6R, 7S, 19S, 20S, 21R)

With all four possible stereoisomers of this compound synthesized and isolated, the final step was to identify which one corresponded to the natural product. This was achieved by comparing the optical rotation of the synthetic isomers with that of the naturally occurring this compound. nih.gov

Through this comparison, the absolute configuration of natural this compound was definitively assigned as 6R, 7S, 19S, 20S, 21R . nih.gov This assignment resolved the chiral ambiguity that could not be addressed by spectroscopic methods alone.

The successful application of Fluorous Mixture Synthesis in the total synthesis of the this compound stereoisomers was a landmark achievement, providing a powerful demonstration of how synthetic chemistry can be used to solve complex structural problems in natural product chemistry. researchgate.net

Total Synthesis and Analogue Development of Lagunapyrone B

Strategic Approaches to the Total Synthesis of Lagunapyrone B

The total synthesis of this compound has been approached through convergent strategies, which involve the synthesis of key fragments that are later coupled to construct the full carbon skeleton. A prominent strategy involves a retrosynthetic analysis that disconnects the molecule into three main fragments: an α-pyrone portion, a central polyene chain, and a terminal fragment containing a stereochemically rich side chain. acs.org

One of the most successful approaches has been the utilization of fluorous mixture synthesis (FMS). acs.orgacs.orgnih.gov This technique allows for the simultaneous synthesis of multiple stereoisomers by tagging different isomers with fluorous tags. acs.orgnih.govresearchgate.net The individual isomers can then be separated at a later stage, a "mix early/demix late" principle that significantly enhances synthetic efficiency. acs.org

Key reactions in the assembly of the this compound backbone include:

Negishi Coupling: This palladium-catalyzed cross-coupling reaction has been instrumental in connecting the central fragment with a vinyl iodide fragment containing the C19-C21 stereocenters. acs.orgacs.orgnih.gov

Stille Coupling: This reaction has been employed to link the α-pyrone fragment to the central polyene chain, completing the carbon skeleton. acs.orgacs.orgnih.gov

Paterson Aldol Reaction: This reaction was used to set the anti-diol stereochemistry within one of the key fragments. acs.org

Still-Gennari Olefination: This reaction was utilized to establish a Z-alkene in the α-pyrone fragment. acs.org

The convergent synthesis employing these key reactions and the fluorous mixture strategy has been accomplished in a linear sequence of 18 steps. acs.org

Stereoselective Synthesis Methodologies for Polyketide Scaffolds

The synthesis of complex polyketides like this compound heavily relies on stereoselective methodologies to control the configuration of multiple stereocenters. nih.gov The stereochemical complexity of these natural products is a direct result of the biosynthetic machinery, particularly the action of ketoreductase (KR) domains within polyketide synthases (PKS). nih.gov These enzymes exhibit remarkable control over the stereochemistry of β-hydroxyl groups. nih.gov

In the laboratory, chemists have developed a toolbox of asymmetric reactions to mimic this biological control. Some of the key strategies include:

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. du.ac.in

Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to guide the stereoselective formation of new stereocenters. du.ac.in The Evans asymmetric aldol reaction is a classic example used in polyketide synthesis. researchgate.net

Reagent-Controlled Synthesis: Chiral reagents are used to directly convert an achiral substrate into a chiral product. du.ac.in

Catalyst-Controlled Synthesis: A chiral catalyst is used in substoichiometric amounts to generate a chiral product from an achiral starting material. du.ac.in This is often the most efficient approach.

For the synthesis of this compound, a combination of these methods was employed. For instance, the Paterson anti-aldol reaction utilized a chiral ketone to establish the desired stereochemistry. acs.org The stereoselectivity of reactions like the Still-Gennari olefination is also crucial for constructing the correct geometry of the double bonds within the polyketide chain. acs.org

Synthesis of Stereoisomers and Diastereomers for Configurational Confirmation and Validation

A significant challenge in the study of this compound was the initial ambiguity of its absolute configuration. The long, flexible carbon chain separating the two stereoclusters at C6-C7 and C19-C21 made it difficult to determine the relative and absolute stereochemistry using spectroscopic methods alone.

To address this, a powerful strategy involving the synthesis of a library of all possible stereoisomers was undertaken. acs.orgacs.orgnih.gov The fluorous mixture synthesis (FMS) approach proved to be exceptionally well-suited for this task. acs.orgacs.orgnih.gov By encoding the configuration of the stereocenters in the pyrone (C6,7) and side-chain (C19-21) fragments with distinct fluorous silyl groups, four candidate stereoisomers of this compound were synthesized simultaneously. acs.orgacs.orgnih.gov

The process involved synthesizing a quasiracemic mixture of vinyl iodides with fluorous-encoded configurations at C19-C21, which was then coupled to a central fragment. acs.orgacs.orgnih.gov A separate quasiracemic mixture of the α-pyrone fragments with encoded configurations at C6 and C7 was also prepared and demixed. acs.orgacs.orgnih.gov Subsequent coupling of these fragments and final deprotection and demixing yielded the four pure stereoisomers. acs.orgnih.gov

The absolute configuration of natural this compound was definitively assigned as 6R, 7S, 19S, 20S, 21R by comparing the optical rotation of the synthetic isomers with that of the natural product. acs.orgnih.gov This work highlights the power of synthesizing stereoisomer libraries for the structural elucidation of complex natural products. amanote.com

Table of Synthesized this compound Stereoisomers and their Configurational Assignment

| Compound | C6 | C7 | C19 | C20 | C21 | Optical Rotation Comparison |

| Natural this compound | R | S | S | S | R | Matches Synthetic Isomer 2.1c |

| Synthetic Isomer 2.1a | R | S | R | R | S | - |

| Synthetic Isomer 2.1b | S | R | S | S | R | - |

| Synthetic Isomer 2.1c | R | S | S | S | R | Identical to Natural Product |

| Synthetic Isomer 2.1d | S | R | R | R | S | - |

Development of Synthetic Analogues for Research Investigations

With a robust total synthesis in hand, the development of synthetic analogues of this compound has become a feasible and important area of research. The modular nature of the synthetic strategy allows for the systematic modification of different parts of the molecule to probe structure-activity relationships (SAR). nih.gov

The creation of analogue libraries can provide valuable insights into the pharmacophore of this compound, identifying the key structural features responsible for its biological activity. nih.govmdpi.com For instance, modifications to the α-pyrone ring, the polyene chain, and the stereocenters in the side chain can be systematically explored.

While specific SAR studies on this compound analogues are still emerging, the general principles of polyketide analogue synthesis are well-established. nih.gov These often involve:

Modification of the Starter and Extender Units: Altering the building blocks used in the PKS or the synthetic equivalent can lead to analogues with different side chains. nih.gov

Varying the Degree of Reduction: Changing the reduction steps in the synthesis can produce analogues with different patterns of hydroxyl groups and double bonds. nih.gov

Post-Synthetic Modification: The final natural product or a late-stage intermediate can be chemically modified to introduce new functional groups. nih.gov

The synthesis of analogues will be crucial for understanding the mechanism of action of this compound and for potentially developing more potent and selective compounds for therapeutic applications.

Biosynthetic Pathway Elucidation of Lagunapyrone B

Identification of Biosynthetic Gene Clusters (BGCs) in Producer Organisms

The biosynthetic blueprint for lagunapyrones is encoded within a specific biosynthetic gene cluster (BGC) in the producer organism, the marine-derived actinomycete Streptomyces sp. MP131-18. nih.govresearchgate.netnih.gov Through genome sequencing and analysis using bioinformatic tools like antiSMASH, researchers identified 36 potential secondary metabolite BGCs within this strain. nih.govresearchgate.net

Cluster 3 was pinpointed as the putative lagunapyrone BGC. nih.govnih.gov This assertion is based on the presence of genes encoding for both type I and type III polyketide synthases (PKSs), which are essential for the assembly of the characteristic α-pyrone polyketide structure of lagunapyrones. nih.govnih.gov The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database assigns the accession number BGC0001647 to the lagunapyrone A biosynthetic gene cluster from Streptomyces sp. MP131-18, which is located on the genome from nucleotide 413,230 to 431,538. secondarymetabolites.org This cluster is responsible for producing not only Lagunapyrone A but also related compounds including Lagunapyrone B and C. secondarymetabolites.org

Enzymatic Machinery Involved: Role of Type I and Type III Polyketide Synthases (PKSs)

The biosynthesis of lagunapyrones is a hybrid process that uniquely involves both Type I and Type III polyketide synthases (PKSs). nih.govnih.gov This dual enzymatic system is a key feature of the lagunapyrone biosynthetic pathway.

The core of the biosynthetic machinery within Cluster 3 includes genes for a single module type I PKS (SBA_00390) and a type III PKS (SBA_00389). nih.gov

Type I PKS (SBA_00390): This enzyme is an iterative, highly reductive PKS. nih.gov Its role is to synthesize the long, methyl-branched C20 polyketide chain that forms a significant portion of the lagunapyrone structure. nih.gov This type of PKS is notable for its resemblance to fungal PKSs, such as the one involved in alternapyrone biosynthesis. nih.gov

Type III PKS (SBA_00389): This enzyme is responsible for the final cyclization step, forming the characteristic α-pyrone ring. nih.gov A crucial aspect of this enzyme is its flexibility in selecting various acyl-CoA starter units. nih.gov This promiscuity is a key factor in the structural diversity of the lagunapyrone family. nih.gov

The coordinated action of these two PKS types results in the assembly of the lagunapyrone scaffold, where the long polyketide chain from the Type I PKS is linked to a short fatty acid chain via the α-pyrone ring formed by the Type III PKS. nih.gov

Proposed Biosynthetic Cascade and Investigations into Intermediate Precursors

The proposed biosynthetic pathway for lagunapyrones, including this compound, is a multi-step process orchestrated by the enzymes encoded in Cluster 3. nih.gov The process begins with the synthesis of the C20 polyketide chain by the iterative Type I PKS. nih.gov

Concurrently, the Type III PKS utilizes a short-chain acyl-CoA starter unit. nih.gov The flexibility of this Type III PKS in accommodating different starter units is a critical aspect of the pathway. nih.gov This variability was a key insight that led researchers to predict the existence of additional lagunapyrone analogs. nih.gov The Type III PKS then catalyzes the condensation of the starter unit with two units of malonyl-CoA to form a triketide intermediate, which is then cyclized to form the α-pyrone ring. Finally, the C20 polyketide chain is attached to this ring, completing the lagunapyrone scaffold.

The proposed biosynthetic scheme for lagunapyrones A-D illustrates this cascade, highlighting the modular nature of the synthesis where different starter units can be incorporated to generate structural diversity. nih.gov

Genomic and Metabolomic Profiling for the Identification of Related Lagunapyrone Derivatives

The integration of genomics and metabolomics has been a powerful strategy for discovering new natural products within the lagunapyrone family. nih.govomu.edu.tr By analyzing the genomic data of Streptomyces sp. MP131-18 and understanding the flexible nature of the Type III PKS, researchers predicted the formation of novel lagunapyrone derivatives. nih.gov

This predictive approach, based on the biosynthetic machinery's capacity to utilize different acyl-CoA starter units, led to the targeted search for and successful identification of new compounds. nih.gov Specifically, the prediction of lagunapyrones with C2 and C5 alkyl chains resulted in the discovery of Lagunapyrone D and Lagunapyrone E in the culture extracts of Streptomyces sp. MP131-18. nih.govrsc.org This demonstrates the efficacy of combining genomic predictions with detailed metabolomic analysis to expand the family of known natural products. nih.gov This combined "omics" approach has been highlighted as a valuable tool for identifying new bioactive compounds. omu.edu.tr

Mechanistic Insights into the Biological Activity of Lagunapyrone B

Cellular Target Identification and Molecular Interactions

Research into the molecular targets of Lagunapyrone B has pointed towards its potential as a small molecule inhibitor of cytoplasmic dynein. Cytoplasmic dynein is a large motor protein complex responsible for the transport of various cellular cargoes along microtubules. nih.govnih.gov The inhibition of the ATPase activity of the cytoplasmic dynein heavy chain is a key aspect of its mechanism. This inhibitory effect has been shown to be concentration-dependent. By disrupting the function of cytoplasmic dynein, small molecules like this compound can serve as valuable tools for investigating the diverse cellular roles of this motor protein.

In Vitro Cellular Effects in Research Models for Investigative Purposes

The inhibitory action of this compound on cytoplasmic dynein translates to observable effects on a cellular level. Specifically, it has demonstrated antiproliferative activity against certain cancer cell lines.

Initial studies have revealed its effectiveness against a mouse leukemia cell line. Furthermore, selective activities against human carcinoma cell lines have also been reported. This suggests a degree of specificity in its cytotoxic effects, a desirable characteristic for potential therapeutic agents. The ability to inhibit the proliferation of cancer cells is a significant finding that warrants further investigation into the compound's potential applications in oncology research. mdpi.comijper.orgnih.govnih.gov

Table 1: Investigated In Vitro Cellular Effects of this compound

| Cell Line Type | Observed Effect | Reference |

|---|---|---|

| Mouse Leukemia Cell Line | Antiproliferative activity | |

| Human Carcinoma Cell Lines | Selective antiproliferative activity |

Biochemical Pathways Modulated by this compound in Cellular Contexts

The interaction of this compound with cellular targets initiates a cascade of events that modulate various biochemical pathways. The inhibition of cytoplasmic dynein, for instance, directly impacts intracellular transport, a fundamental process for maintaining cellular homeostasis. Disruption of this pathway can affect organelle positioning, vesicle trafficking, and cell division, all of which are critical for cell survival and proliferation.

While direct studies on the comprehensive pathway analysis of this compound are still emerging, the known inhibition of dynein suggests a significant impact on pathways reliant on microtubule-based transport. Further research, potentially utilizing techniques like genomics and metabolomics, will be crucial to fully elucidate the complex network of biochemical pathways modulated by this natural product. science.govscience.gov Such studies will provide a more complete picture of its mechanism of action and its potential for further development.

Advanced Research Methodologies Applied to Lagunapyrone B

High-Throughput Screening Techniques for Mechanistic Discovery and Probe Development

High-Throughput Screening (HTS) is a pivotal technology in drug discovery, enabling the rapid, automated testing of vast numbers of chemical and biological compounds against specific biological targets. bmglabtech.comwikipedia.org This process utilizes robotics, advanced liquid handling systems, and sensitive detectors to conduct millions of tests, quickly identifying compounds that modulate a particular biomolecular pathway. bmglabtech.comwikipedia.org HTS is widely used to assess pharmacological targets and profile compounds for various receptors and enzymes. bmglabtech.com

Despite the power of HTS in modern pharmacology for mechanistic discovery and the development of chemical probes, publicly available scientific literature has not detailed the specific application of high-throughput screening techniques to Lagunapyrone B. nih.gov While HTS has been successfully used to identify small molecules that enhance the effects of other complex molecules like oligonucleotides and to pinpoint therapeutic targets for diseases, its use in relation to this compound remains unreported in the reviewed literature. nih.govnih.gov

Chemoenzymatic Synthesis for Biosynthetic Pathway Engineering and Diversification

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to create complex molecules. This approach is particularly valuable for engineering and diversifying natural product scaffolds.

While specific research detailing the chemoenzymatic synthesis of this compound for biosynthetic pathway engineering is not extensively documented, significant insights into its natural biosynthesis provide a foundation for such future work. The biosynthesis of lagunapyrones is proposed to involve a complex interplay of Type I and Type III polyketide synthase (PKS) genes. vliz.beresearchgate.net In the marine bacterium Streptomyces sp. MP131-18, a gene cluster containing both these PKS types was identified as the likely candidate for producing the lagunapyrone core structure. vliz.be The Type I PKS is thought to synthesize the C20 polyketide chain, a key component of the molecule. researchgate.net

On the synthetic front, the absolute configuration of this compound was successfully determined through a chemical strategy known as fluorous mixture synthesis. nih.gov This technique involved creating four candidate stereoisomers to compare with the natural product. nih.gov By coupling different fluorous-tagged fragments and subsequently separating them, researchers were able to definitively assign the 6R,7S,19S,20S,21R configuration to natural this compound. nih.gov Although this represents a significant achievement in the total synthesis of the molecule, it is a purely chemical method rather than a chemoenzymatic one.

Integrated Omics Approaches (Genomics, Metabolomics, Proteomics) in Natural Product Research

The integration of multiple "omics" technologies—such as genomics, metabolomics, and proteomics—has revolutionized natural product research by connecting genetic potential to chemical output. nih.govfrontlinegenomics.com This multi-omics approach enables a comprehensive analysis of the biological systems that produce secondary metabolites. nih.gov

A prime example of this strategy is the investigation of the marine-derived bacterium Streptomyces sp. MP131-18. vliz.be Researchers employed a combined genomics-metabolomics profiling approach to explore its potential for producing novel natural products. vliz.be

Genomic Analysis: The complete genome of Streptomyces sp. MP131-18 was sequenced, and analysis using tools like antiSMASH predicted the existence of 36 distinct gene clusters involved in secondary metabolite biosynthesis. vliz.be One of these clusters, containing both Type I and Type III PKS genes, was hypothesized to be responsible for lagunapyrone biosynthesis. vliz.be

Metabolomic Analysis: Parallel to the genomic analysis, the chemical compounds produced by the bacterium were profiled using high-resolution mass spectrometry and NMR spectroscopy. vliz.be This metabolic profiling confirmed the production of known lagunapyrones. vliz.be

Integrated Findings: By correlating the genomic data with the metabolomic profiles, researchers were able to link the predicted biosynthetic gene cluster directly to the observed lagunapyrone compounds. This integrated approach not only validated the function of the gene cluster but also led to the discovery of two new members of this family: Lagunapyrone D and Lagunapyrone E. vliz.be These findings demonstrate the power of omics integration to uncover novel chemical diversity and understand the genetic basis of its production. vliz.be

The table below summarizes the key findings from the integrated omics study of Streptomyces sp. MP131-18.

| Omics Approach | Methodology | Key Findings for Lagunapyrone Research | Reference |

|---|---|---|---|

| Genomics | Whole Genome Sequencing, antiSMASH analysis | Identification of 36 secondary metabolite biosynthetic gene clusters. Prediction of a specific cluster (cluster 3) containing Type I and Type III PKS genes for lagunapyrone biosynthesis. | vliz.be |

| Metabolomics | High-Resolution Mass Spectrometry (hr-ToF-MS), Nuclear Magnetic Resonance (NMR) | Detection of known lagunapyrones in bacterial extracts. Identification and structural elucidation of two new congeners, Lagunapyrone D and Lagunapyrone E. | vliz.be |

| Integrated Omics | Correlation of genomic predictions with metabolic profiles | Established a direct link between the predicted gene cluster and the production of lagunapyrones, leading to the targeted discovery of new analogs. | vliz.be |

Future Perspectives and Research Trajectories for Lagunapyrone B

Elucidation of Remaining Biosynthetic Ambiguities and Regulatory Mechanisms

The proposed biosynthetic pathway for lagunapyrones represents a significant step forward, yet several aspects remain speculative and require empirical validation. nih.govresearchgate.net Combined genomics and metabolomics profiling of the producing organism, Streptomyces sp. MP131-18, has successfully linked a specific gene cluster (cluster 3) to lagunapyrone production. nih.govnih.gov This cluster is notable for containing genes that encode both a type I polyketide synthase (PKS) and a type III PKS, which are presumed to collaborate in assembling the molecule's distinctive structure. nih.govvliz.be

Key ambiguities that warrant further investigation include:

Enzyme Function and Collaboration: The proposed biosynthetic scheme suggests a type I PKS synthesizes the C20 polyketide chain, while a type III PKS is responsible for the α-pyrone ring formation and the linkage to a short fatty acid chain. nih.gov The exact interplay and sequence of events between these two distinct PKS systems need to be biochemically characterized.

Post-PKS Modifications: The highly methyl-branched side chain of the lagunapyrones is hypothesized to arise from post-PKS tailoring steps. nih.gov The specific enzymes responsible for these modifications (e.g., methyltransferases) and the sequence in which they act have not yet been identified or characterized.

Missing Domains and Ancillary Enzymes: The predicted type I PKS for lagunapyrone biosynthesis notably lacks an enoylreductase domain. It is theorized that this function is provided by separate, standalone enzymes, a strategy observed in other biosynthetic pathways like that of lovastatin. nih.gov Identifying these trans-acting enzymes is crucial for a complete understanding of the pathway.

Regulatory Control: The mechanisms governing the expression of the lagunapyrone biosynthetic gene cluster are entirely unknown. Future research should focus on identifying specific regulatory proteins, understanding the environmental or developmental cues that trigger gene expression, and exploring how the production of lagunapyrones is coordinated with the primary metabolism of the host organism. mdpi.comomu.edu.tr

A deeper understanding of these biosynthetic intricacies will not only satisfy fundamental scientific curiosity but also provide the genetic tools necessary for rational biosynthetic engineering. nih.gov

Exploration of Novel Analogues through Biosynthetic Engineering and Chemical Synthesis

The generation of novel Lagunapyrone B analogues is a promising strategy for modulating its biological activity, improving its properties, and creating tools for mechanistic studies. This can be approached through both biological and chemical methods.

Biosynthetic Engineering: The inherent flexibility of the lagunapyrone biosynthetic machinery has already been demonstrated by the identification of new natural analogues, Lagunapyrone D and E, which differ in the short-chain fatty acid starter unit incorporated by the type III PKS. nih.govmdpi.com This suggests that the pathway is amenable to manipulation. Future biosynthetic engineering efforts could include:

Precursor-Directed Biosynthesis: Feeding the producing strain with various synthetic short-chain fatty acid analogues could lead to their incorporation by the flexible type III PKS, yielding a range of novel lagunapyrones with modified "head" regions.

Genetic Manipulation: Targeted mutagenesis of the PKS enzymes could alter their substrate specificity or domain function, potentially leading to variations in the polyketide backbone, such as changes in methylation patterns or degrees of saturation. nih.gov The discovery of new lagunapyrones D and E, which feature C2 and C5 acyl-chains respectively, confirms the high flexibility of the type III PKS in its choice of acyl-CoA units. nih.govmdpi.com

Chemical Synthesis: Total synthesis provides an alternative and highly versatile route to novel analogues, allowing for modifications at positions that are not accessible through biosynthesis. The total synthesis of this compound has been achieved, notably using a fluorous mixture synthesis (FMS) strategy to navigate the challenges posed by the spatially distant stereocenters and confirm the absolute configuration as 6R, 7S, 19S, 20S, 21R. nih.gov This synthetic route offers multiple opportunities for analogue generation:

Modification of the Pyrones Ring: The α-pyrone core could be replaced with other heterocyclic systems to probe the importance of this moiety for biological activity.

Alteration of the Polyketide Chain: The conjugated diene and skipped diene systems within the long side chain are prime targets for modification. Analogues that vary the length, rigidity, and stereochemistry of this chain could be synthesized to establish detailed structure-activity relationships (SAR). mdpi.com

Stereochemical Diversity: The established FMS approach can be leveraged to systematically produce other stereoisomers of this compound, which could exhibit distinct biological profiles. researchgate.netresearchgate.net

A summary of the approaches for generating this compound analogues is presented below.

| Approach | Method | Potential Modifications | Reference |

| Biosynthetic Engineering | Precursor-Directed Biosynthesis | Variation in the short-chain fatty acid starter unit. | nih.gov, mdpi.com |

| Genetic Manipulation | Alteration of PKS domains to modify methylation or saturation. | nih.gov | |

| Chemical Synthesis | Core Structure Modification | Replacement of the α-pyrone ring with other heterocycles. | mdpi.com |

| Side Chain Alteration | Changes in the length, rigidity, and functionality of the polyketide chain. | ||

| Stereoisomer Synthesis | Generation of diastereomers using fluorous mixture synthesis. | researchgate.net, nih.gov |

Deeper Understanding of Molecular Mechanisms and Cellular Pathways Induced by this compound

While the initial discovery of lagunapyrones highlighted their cytotoxic properties, the specific molecular targets and the cellular pathways they perturb remain largely uncharacterized. colab.ws Elucidating the mechanism of action is a critical next step in evaluating the therapeutic potential of this compound and its future analogues.

Future research should be directed towards:

Target Identification: Unbiased screening approaches, such as affinity chromatography with immobilized this compound or photo-affinity labeling with a derivatized probe, could be employed to isolate and identify direct binding partners from cell lysates. mdpi.com

Pathway Analysis: Once a primary target is identified, downstream signaling consequences can be investigated. Given the cytotoxicity of related natural products, key pathways to investigate would include those central to cell survival, proliferation, and death. researchgate.net These could involve signaling cascades such as the NF-κB, MAPK, and PI3K pathways, as well as regulators of the cell cycle like cyclin-dependent kinases (CDKs). researchgate.netmdpi.com

Cellular Phenotyping: Advanced cell imaging techniques can be used to observe the morphological and functional consequences of this compound treatment in real-time. This could reveal effects on the cytoskeleton, mitochondrial integrity, or the induction of specific cell death programs like apoptosis or autophagy. nih.gov For example, related compounds have been shown to inhibit cancer cell migration, suggesting a potential impact on cytoskeletal dynamics. acs.org

Understanding these fundamental mechanisms is essential for translating the initial observation of cytotoxicity into a coherent biological narrative.

Potential of this compound and its Analogues as Chemical Probes for Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study and manipulate biological systems. leibniz-fmp.denih.gov With its complex and synthetically tractable structure, this compound is an excellent candidate for development into a chemical probe. welch1.orgnih.gov

The development of this compound-based probes would involve several key steps:

SAR-Guided Design: A thorough understanding of the structure-activity relationship, derived from the analogue synthesis described in section 9.2, is paramount. This knowledge allows for the identification of positions on the molecule where modifications, such as the attachment of reporter tags or reactive groups, can be made without compromising target affinity. leibniz-fmp.de

Synthesis of Functionalized Probes: Based on the SAR, analogues can be synthesized that incorporate functional handles. These could include:

Reporter Tags: Fluorescent dyes for visualizing the subcellular localization of the target protein. ucsd.edu

Affinity Tags: Biotin for pull-down experiments and target identification.

Photo-reactive Groups: Benzophenones or diazirines for photo-affinity labeling, which creates a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification. mdpi.com

Application in Biological Systems: These newly developed probes could then be used as powerful tools to investigate complex biological questions. nih.gov For example, a fluorescently-labeled this compound could be used to track its target protein within living cells, providing insights into its function, regulation, and trafficking.

The journey from a bioactive natural product to a validated chemical probe is a rigorous one, but it holds the promise of providing unique tools to dissect cellular pathways in a way that genetic methods alone cannot achieve. mdpi.com The synthetic accessibility and biological activity of the lagunapyrone scaffold make it a compelling starting point for such an endeavor.

Q & A

Q. What experimental methods are recommended for isolating and characterizing Lagunapyrone B from marine Streptomyces species?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques (e.g., HPLC, silica gel chromatography) guided by bioactivity assays. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and functional groups. For example, the ketone and hydroxyl groups in this compound were identified via NMR chemical shifts and HMBC correlations .

Q. How can researchers validate the purity of synthesized this compound derivatives?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with multiple solvent systems and analytical HPLC (e.g., C18 column, UV detection at 254 nm). Quantitative analysis via qNMR or LC-MS with internal standards ensures >95% purity. Contaminants (e.g., residual solvents) are detected via gas chromatography (GC-MS) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with observed biosynthetic gene clusters (e.g., CAL and ACP domains in polyketide synthases suggest antimicrobial activity). Use disc diffusion assays against Gram-positive bacteria (e.g., S. aureus) or cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ranging 1–100 μM. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can genomic data resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Cross-reference biosynthetic gene cluster (BGC) annotations (e.g., antiSMASH analysis) with observed bioactivities. For instance, discrepancies in antifungal activity may arise from regulatory genes (e.g., luxR homologs) influencing metabolite production under varying culture conditions. Validate via CRISPR-Cas9 knockout of candidate genes and comparative metabolomics .

Q. What strategies optimize heterologous expression of this compound in model Streptomyces hosts?

- Methodological Answer : Clone the entire BGC (e.g., ~50 kb) into a BAC vector and transform into S. coelicolor M1152. Optimize expression via promoter engineering (e.g., replacing native promoters with ermE), precursor feeding (malonyl-CoA), and fermentation condition tuning (pH, temperature). Monitor yield via LC-MS and adjust ribosomal binding sites (RBS) to balance enzyme expression .

Q. How should researchers design dose-response studies to address conflicting cytotoxicity data for this compound?

- Methodological Answer : Conduct parallel assays using standardized cell lines (e.g., NCI-60 panel) under hypoxia vs. normoxia to assess environmental influences. Employ log-dose concentrations (0.1–100 μM) with triplicate technical replicates. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and compare with published data via ANOVA. Address batch variability by sourcing compounds from ≥2 independent syntheses .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for metabolomic data integration in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to LC-MS datasets using open-source tools (e.g., XCMS Online, MetaboAnalyst). Normalize peak areas to internal standards (e.g., deuterated glutamic acid) and filter features with CV >30% across replicates. Validate biomarker candidates via ROC curve analysis and pathway enrichment (KEGG) .

Q. How can researchers ensure reproducibility in this compound’s biosynthetic pathway elucidation?

- Methodological Answer : Archive raw NMR/MS data in public repositories (e.g., GNPS, MetaboLights). Document culture conditions (media, temperature, agitation) using MIAMI guidelines. For isotopic labeling studies (e.g., 13C-acetate), report incorporation rates via isotopic enrichment heatmaps .

Ethical and Collaborative Considerations

Q. What protocols ensure ethical sourcing and sharing of marine Streptomyces strains producing this compound?

- Methodological Answer : Comply with the Nagoya Protocol for genetic resource access. Deposit strains in registered collections (e.g., DSMZ, ATCC) with Material Transfer Agreements (MTAs). Annotate genomic data in public databases (NCBI) under BioProject accessions .

Q. How should interdisciplinary teams manage conflicting hypotheses about this compound’s mechanism of action?

- Methodological Answer : Conduct blinded, collaborative validation experiments. For example, if structural biologists propose target binding via docking studies, validate using SPR (surface plasmon resonance) and compare with phenotypic screening in knockout models (e.g., yeast gene deletion libraries). Resolve conflicts via consensus workshops and preprints for rapid peer feedback .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.